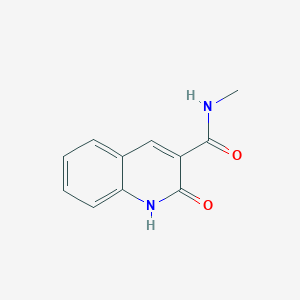![molecular formula C14H15N3O2 B7457196 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine class of compounds. This compound has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of various cellular pathways that are involved in cancer progression, inflammation, and neurodegeneration. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenase-2, and phosphodiesterase-4, which are involved in cancer progression and inflammation. Moreover, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent inhibitory activity against cancer cell lines, anti-inflammatory properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of piperidine and acetic anhydride. The resulting intermediate is then subjected to cyclization in the presence of phosphorus oxychloride and dimethylformamide to yield the final product.
Applications De Recherche Scientifique
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(16-7-3-1-4-8-16)11-10-15-12-6-2-5-9-17(12)14(11)19/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOVJRLUWYAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)